molecular formula C6H9NS B2636206 1-Isothiocyanato-1-methylcyclobutane CAS No. 1599342-41-2

1-Isothiocyanato-1-methylcyclobutane

Cat. No.: B2636206
CAS No.: 1599342-41-2
M. Wt: 127.21
InChI Key: RVKJUDYTCHFOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isothiocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylcyclobutane ring.

Biochemical Analysis

Biochemical Properties

They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Cellular Effects

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis . They can induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . High concentrations of isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This comprehensive and long-lasting protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and effects on heat shock proteins .

Temporal Effects in Laboratory Settings

A more sustainable synthesis of isothiocyanates has been reported, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 1-Isothiocyanato-1-methylcyclobutane in animal models. Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis .

Metabolic Pathways

Isothiocyanates are derived from glucosinolate precursors, which are abundant in cruciferous vegetables .

Transport and Distribution

Isothiocyanates are known to interact with numerous protein targets .

Subcellular Localization

Isothiocyanates are known to interact with numerous protein targets, which could potentially influence their subcellular localization .

Preparation Methods

The synthesis of 1-Isothiocyanato-1-methylcyclobutane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. One common method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions . Another approach utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium for the desulfurization step . These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness.

Comparison with Similar Compounds

1-Isothiocyanato-1-methylcyclobutane can be compared with other isothiocyanates such as:

The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in various fields.

Properties

IUPAC Name

1-isothiocyanato-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKJUDYTCHFOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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